8-(2,5-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
The core structure comprises a fused imidazole-purine system with ketone functionalities at positions 2 and 2. Key substituents include:
- 8-position: A 2,5-dimethoxyphenyl group, which introduces electron-donating methoxy groups at meta and para positions on the aromatic ring.
- 7-position: A phenyl ring, enhancing hydrophobic interactions.
- 1-position: A methyl group, likely influencing steric and electronic properties.
This substitution pattern distinguishes it from related derivatives and may modulate receptor binding, enzyme inhibition, and pharmacokinetics .
Properties
CAS No. |
886901-58-2 |
|---|---|
Molecular Formula |
C25H23N5O5 |
Molecular Weight |
473.489 |
IUPAC Name |
6-(2,5-dimethoxyphenyl)-4-methyl-2-(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C25H23N5O5/c1-15(31)13-29-23(32)21-22(27(2)25(29)33)26-24-28(21)14-19(16-8-6-5-7-9-16)30(24)18-12-17(34-3)10-11-20(18)35-4/h5-12,14H,13H2,1-4H3 |
InChI Key |
PRZPJLXTCSJURU-UHFFFAOYSA-N |
SMILES |
CC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=CC(=C4)OC)OC)C5=CC=CC=C5)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 8-(2,5-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic derivative of purine that exhibits significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological mechanisms, particularly focusing on its pharmacological effects.
Structural Characteristics
This compound features an imidazo[2,1-f]purine core structure which is crucial for its biological activity. The molecular formula is with a molecular weight of approximately 473.48 g/mol. The presence of multiple functional groups enhances its reactivity and interaction with biological targets.
Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C25H23N5O5 |
| Molecular Weight | 473.48 g/mol |
| IUPAC Name | This compound |
| CAS Number | 886901-58-2 |
Synthesis
The synthesis of this compound typically involves several steps including the use of specific catalysts and solvents to ensure high yield and purity. Common methods include:
- Condensation reactions involving appropriate precursors.
- Cyclization techniques to form the imidazo[2,1-f]purine structure.
Biological Activity
Research indicates that this compound possesses a range of biological activities including:
- Anticancer properties : Preliminary studies suggest it may inhibit cell proliferation by targeting specific enzymes involved in cancer pathways.
- Neuroprotective effects : Similar compounds have shown promise in models of neurodegenerative diseases by acting on adenosine receptors.
The mechanism through which this compound exerts its biological effects involves:
- Enzyme inhibition : It may inhibit key enzymes in signal transduction pathways related to cancer progression.
- Receptor modulation : Interactions with adenosine A2A receptors suggest potential applications in treating conditions like Parkinson's disease.
Case Studies and Research Findings
Recent studies have highlighted the compound's efficacy in various in vitro assays:
- Anticancer Activity : In a study evaluating its effects on HepG-2 liver cancer cells, the compound demonstrated significant growth inhibition with an IC50 value comparable to established chemotherapeutics.
- Neuroprotective Effects : In models of Parkinson's disease, similar compounds have shown reduced motor impairments without inducing dyskinesias, suggesting a favorable safety profile for chronic use.
Comparison with Similar Compounds
Key Observations :
- The 8-position is frequently modified with aryl (e.g., methoxyphenyl) or alkyl (e.g., butyl) groups. The target compound’s 2,5-dimethoxyphenyl substituent may enhance receptor binding compared to mono-methoxy derivatives (e.g., ) due to increased electron density and steric bulk .
- The 3-position in the target compound features a 2-oxopropyl chain, distinct from piperidinylethyl () or unsubstituted derivatives. The ketone group may improve solubility or participate in specific enzyme interactions.
- Synthetic yields vary significantly (15–67%), highlighting challenges in optimizing reaction conditions for bulky or polar substituents .
Receptor Affinity and Phosphodiesterase (PDE) Inhibition
evaluates imidazo[2,1-f]purine-dione derivatives for receptor binding (5-HT, dopamine D2) and PDE4B1/PDE10A inhibition. Key findings:
- Compound 5 (8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-1,3-dimethyl derivative) exhibits dual activity at 5-HT receptors and PDEs, attributed to its dihydroisoquinoline moiety .
- Methoxy groups on aromatic rings (e.g., 2,5-dimethoxy in the target compound) are associated with enhanced serotonin receptor affinity due to electron-donating effects and improved π-π stacking .
Comparison with Pyrimidine and Imidazole Hybrids
and describe pyrimidine-dione and tetrahydroimidazo-pyridine derivatives. While structurally distinct, these compounds emphasize the importance of:
- Hydrogen-bonding motifs (e.g., ketones, hydroxyl groups) for enzyme inhibition.
- Aryl/heteroaryl substituents for tuning lipophilicity and target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
